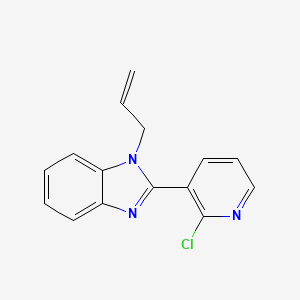![molecular formula C14H15N5O B2358810 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile CAS No. 326615-14-9](/img/structure/B2358810.png)
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile” contains several functional groups. The morpholin-4-yl group is a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The phenyl group is a common aromatic ring found in many organic compounds. The 1,2,4-triazol-3-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. The acetonitrile group contains a nitrile functional group, which is often seen in organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the morpholine, phenyl, 1,2,4-triazole, and acetonitrile groups. The morpholine ring is known to adopt a chair conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholin-4-yl group and the nitrile group could impact the compound’s solubility in different solvents .Scientific Research Applications
Agrochemicals and Herbicides
- Herbicide Design : The triazolylacetonitrile scaffold has been incorporated into herbicide structures. Researchers aim to develop selective herbicides that target specific weed species while minimizing environmental impact .
Photophysics and Fluorescent Probes
- Fluorescent Properties : Morpholinyltriazolylacetonitrile derivatives exhibit fluorescence in solvents like toluene and acetonitrile. Researchers have studied their photophysical properties, including quantum yield and color changes upon acid addition .
Heterocyclic Synthesis and Reactivity
- Nucleophilic Substitution : The synthesis of 3-(1H-indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione involves nucleophilic substitution of a chlorinated precursor with morpholine . Understanding such reactions contributes to heterocyclic chemistry.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Mode of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to exhibit various biological activities .
Action Environment
It’s also worth noting that the compound belongs to a class of compounds (phenylmorpholines) and shares structural similarities with another class of compounds (indole derivatives) that have been found to exhibit a wide range of biological activities .
Future Directions
properties
IUPAC Name |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCNYFGVMXKKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2358727.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)
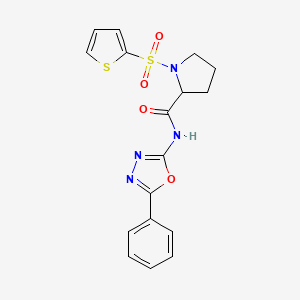
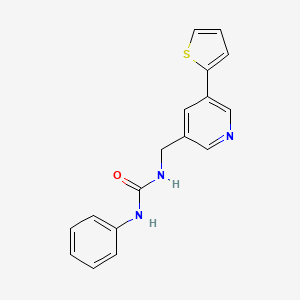
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2358737.png)
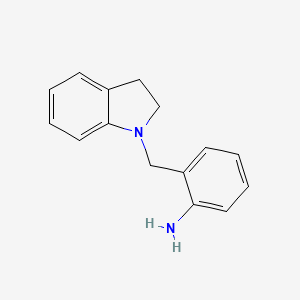
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)

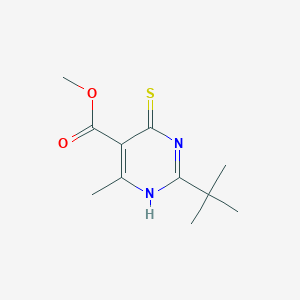
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)
![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)
